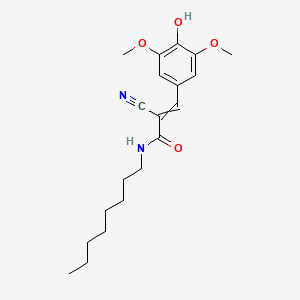

2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide” is a chemical compound that has been studied in the context of organic synthesis . It is related to the compound entacapone, a catechol-O-methyltransferase (COMT) inhibitor . The compound is synthesized under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .

Synthesis Analysis

The synthesis of this compound involves the demethylation of the precursor 2-Cyano-3-(3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . This process occurs under mild conditions and is mediated by an amine . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .Molecular Structure Analysis

The molecular formula of the compound is C12H14N2O4 . It is a dark yellow solid with a molecular weight of 250.10 g/mol . The compound has a melting point of 173 °C .Chemical Reactions Analysis

The compound is involved in the synthesis of Knoevenagel adducts . These adducts are then used in the C–C double bond bioreduction by the marine-derived fungus Cladosporium sp. CBMAI 1237 for the production of 2-cyano-3-phenylpropanamide derivatives .Physical And Chemical Properties Analysis

The compound is a dark yellow solid with a melting point of 173 °C . It has a molecular weight of 250.10 g/mol . The FTIR ν max (cm −1 ) = 3392, 3275, 3206, 2950, 2846, 2253, 1683, 1604, 1521, 1452, 1335, 1243, 1115, 894, 801, 661 .Scientific Research Applications

Synthesis of Knoevenagel Adducts

This compound can be used in the synthesis of Knoevenagel adducts. In a study, nine Knoevenagel adducts were synthesized between cyanoacetamide and aromatic aldehydes, employing triethylamine as a catalyst under microwave irradiation . This process was efficient and yielded excellent results (93–99% yield) .

Biocatalytic Ene-Reduction

The compound can also be used in biocatalytic ene-reductions. In the same study mentioned above, the synthesized Knoevenagel adducts were employed in the C–C double bond bioreduction by the marine-derived fungus Cladosporium sp. CBMAI 1237 . This process resulted in the production of 2-cyano-3-phenylpropanamide derivatives in mild conditions and short reaction time .

Matrix Assisted Ionization

“2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide” can be used in Matrix Assisted Ionization (MAI), a technique used in mass spectrometry . This technique allows for the production of multiply charged lipid, peptide, and protein ions in both positive and negative modes .

properties

IUPAC Name |

2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-4-5-6-7-8-9-10-22-20(24)16(14-21)11-15-12-17(25-2)19(23)18(13-15)26-3/h11-13,23H,4-10H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXWGENDMJHZBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=CC1=CC(=C(C(=C1)OC)O)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride](/img/structure/B2657212.png)

![3-(4-Methoxyphenyl)-7-[(3-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2657213.png)

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2657214.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide](/img/structure/B2657220.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate](/img/structure/B2657221.png)

![2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2657227.png)

![2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2657231.png)